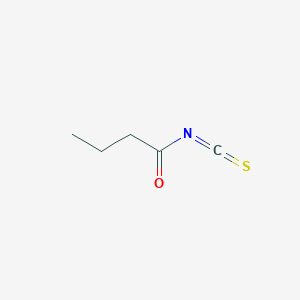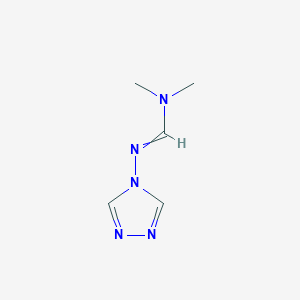![molecular formula C9H9N3O B11726105 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is a chemical compound with a complex structure that includes a methoxyimino group, a pyrrole ring, and a propenenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyrrole derivative with a methoxyimino compound in the presence of a base. The reaction conditions often include solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. The methoxyimino group and pyrrole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in electron transfer reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Hydroxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
- 2-[(Methoxyimino)methyl]-3-(1H-indol-2-YL)prop-2-enenitrile
- 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)acrylonitrile
Uniqueness
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyimino group and the pyrrole ring allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-(methoxyiminomethyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H9N3O/c1-13-12-7-8(6-10)5-9-3-2-4-11-9/h2-5,7,11H,1H3 |
Clave InChI |
WBVFUXYMPYQIBJ-UHFFFAOYSA-N |
SMILES canónico |
CON=CC(=CC1=CC=CN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




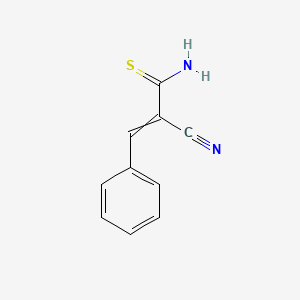
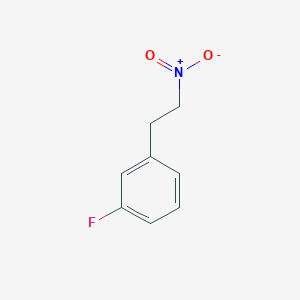
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
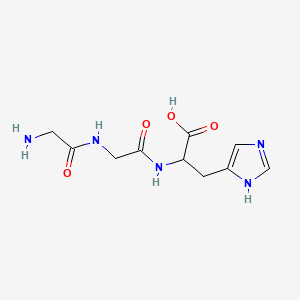
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
